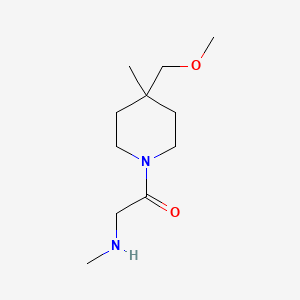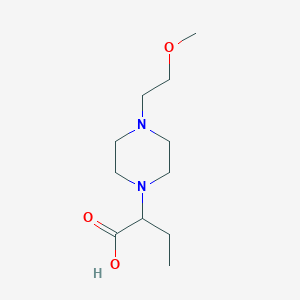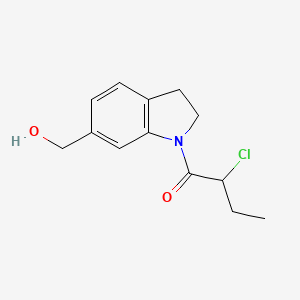
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is a novel indolyl derivative .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one can be found in various databases . It has the molecular formula C13H16ClNO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one can be found in various databases .Scientific Research Applications
Novel Structural Class of Antiinflammatory Compounds
Research by Goudie et al. (1978) explored a series of compounds with structural similarities to 4-(6-methoxy-2-naphthyl)butan-2-one, exhibiting anti-inflammatory activity. These compounds demonstrated effectiveness in the cotton pellet granuloma method, highlighting their potential as anti-inflammatory agents Goudie et al., 1978.
Synthesis and Biological Activity of Isatin Derivatives
Bargavi et al. (2021) synthesized and characterized three isatin derivatives, examining their quantum chemical parameters and biological activities against bacterial and fungal strains. The study indicates the diverse biological applications of isatin derivatives, including antimicrobial properties Bargavi et al., 2021.
Cytotoxic Activities of Isatin Derivatives
Reddy et al. (2013) synthesized a series of isatin derivatives and evaluated their cytotoxic activities against various cancer cell lines, identifying compounds with significant in vitro cytotoxic activities. This research demonstrates the potential of isatin derivatives in cancer therapy Reddy et al., 2013.
Asymmetric Reductions using Modified Lithium Aluminium Hydride
Brown et al. (1991) reported on the use of lithium aluminium hydride modified with N,N-dialkyl derivatives of (R)-(-)-2-aminobutan-1-OL for asymmetric reductions of ketones. This research contributes to the field of organic synthesis, particularly in achieving high enantiomeric excess in reductions Brown et al., 1991.
Mechanism of Action
Target of Action
The compound “2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one” contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-4-3-9(8-16)7-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNYAXUTBMINHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
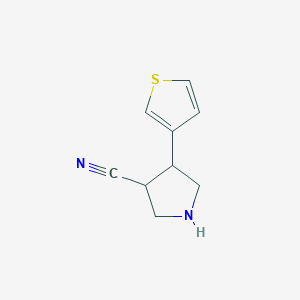
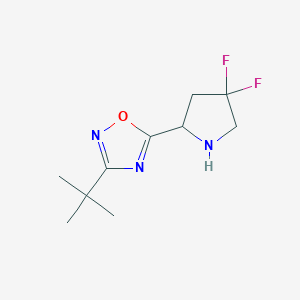
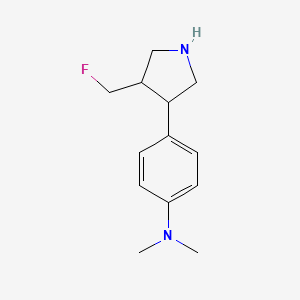
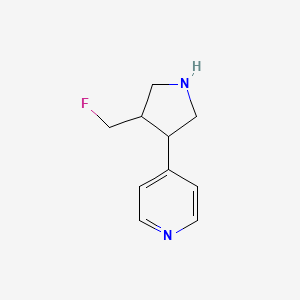
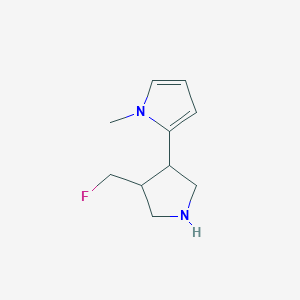


![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

